2,3-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
2,3-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:
2,3-Dimethylphenyl: This part of the molecule contains a substituted phenyl ring with two methyl groups attached at positions 2 and 3.
5-(2,3-dihydro-1,4-benzodioxin-6-yl): Here, we have a fused benzodioxin ring system (also known as 1,4-benzodioxin) with a six-membered ring. The dihydro modification indicates that the double bonds in the benzodioxin ring are reduced.
1,2-oxazole-3-carboxylate: This segment includes an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a carboxylate group attached at position 3.
Preparation Methods
The synthesis of this compound involves several steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in alkaline conditions to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . Subsequent reactions with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the solvent lead to the desired compound .
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃) may be used.
Major Products: These reactions can yield various derivatives, such as substituted phenols or oxazole derivatives.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Investigating its biological activity, potential drug properties, and interactions with cellular targets.
Industry: It might find applications in materials science, pharmaceuticals, or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could inhibit enzymes, modulate receptors, or affect cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of benzodioxin and oxazole moieties sets it apart.
Similar Compounds: Other benzodioxin derivatives or oxazole-containing compounds.
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-12-4-3-5-16(13(12)2)25-20(22)15-11-18(26-21-15)14-6-7-17-19(10-14)24-9-8-23-17/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
DMXSOHLDHLHRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
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